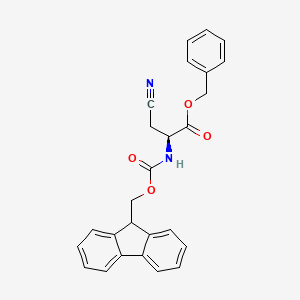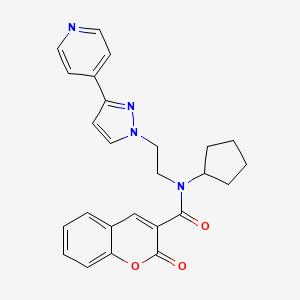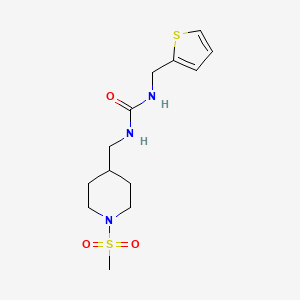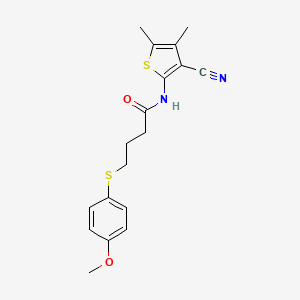
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one” is a quinazoline derivative . Quinazoline derivatives are known to possess a wide range of bioactivities such as antimalarial, anticancer, antimicrobial, antifungal, antiviral, antiprotozoan, anti-inflammatory, diuretic, muscle relaxant, antitubercular, antidepressant, anticonvulsant, acaricidal, weedicide, and many other biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a key intermediate 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine was synthesized and treated with 20 different boronic acids to give 20 derivatives in good to excellent yields . The synthesis was carried out using Palladium catalyzed suzuki reactions in microwave with a ligand X-PHOS .Mechanism of Action
The mechanism of action of 7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one is not yet fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in various cellular processes. It has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound exhibits a variety of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It exhibits a variety of interesting pharmacological properties, making it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. It can be difficult to work with due to its low solubility in aqueous solutions, and it may exhibit toxicity at high concentrations.
Future Directions
There are several future directions for the study of 7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one. One area of research is the development of new drugs based on this compound. It has shown promising results in the treatment of various diseases, and further research is needed to determine its full potential. Another area of research is the elucidation of its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective drugs. Finally, further research is needed to determine the safety and toxicity of this compound, particularly at higher concentrations.
Synthesis Methods
The synthesis of 7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one can be achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzonitrile with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 2-(2-cyano-phenylamino)acetate. This compound is then reacted with hydrazine hydrate to form 2-(2-cyano-phenylamino)acetic acid hydrazide. The final step involves the cyclization of the hydrazide with phosphorus oxychloride to form this compound.
Scientific Research Applications
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a variety of interesting pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
7-chloro-2-(ethylaminomethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-2-13-6-10-14-9-5-7(12)3-4-8(9)11(16)15-10/h3-5,13H,2,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMYQSOZZPHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2792239.png)


![3-amino-2-benzoyl-6-methyl-N-phenyl-4-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2792244.png)

![2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B2792247.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)



